3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Description
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a brominated thienopyridine derivative characterized by a fused thiophene-pyridine ring system. The compound features a carboxylic acid group at position 2, a bromine atom at position 3, and a methyl group at position 6 (Fig. 1). This structure positions it as a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C9H6BrNO2S |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO2S/c1-4-2-3-5-6(10)7(9(12)13)14-8(5)11-4/h2-3H,1H3,(H,12,13) |
InChI Key |
GWXFSLNZRKDCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Knoevenagel-Michael Addition and Thorpe-Ziegler Cyclization
A robust method involves constructing the thieno[2,3-b]pyridine core through a Knoevenagel-Michael cascade reaction. Starting with 6-methylpyridine-2-carbaldehyde , malononitrile, and 2-cyanothioacetamide in the presence of piperidine, the reaction forms a 3-aryl-2-cyanoprop-2-enethioamide intermediate. Subsequent alkylation with 2-chloroacetamide derivatives and Thorpe-Ziegler cyclization under basic conditions (e.g., KOH) yields the thienopyridine scaffold. Bromination at position 3 is achieved using -bromosuccinimide (NBS) in , followed by hydrolysis of the nitrile group to the carboxylic acid using concentrated (90–98%) at 140–180°C.
Key Data:
-
Conditions :
Oxidation-Hydrolysis Route from Pyridine Precursors
Starting with 3-Bromo-6-methylpyridine
This route adapts methodologies from chloropyridine derivatives. 3-Bromo-6-methylpyridine is oxidized using carbamide peroxide and trifluoroacetic anhydride (TFAA) in chloroform to form a pyridine oxynitride intermediate. Treatment with trimethylsilyl cyanide (TMSCN) and triethylamine introduces a nitrile group at position 2, yielding 3-bromo-6-methylpyridine-2-carbonitrile . Hydrolysis in concentrated converts the nitrile to the carboxylic acid.
Optimization Insights:
-
Challenges : Methyl groups may sterically hinder oxidation; yields drop to 30–40% without optimized stoichiometry.
Direct Functionalization of Preformed Thienopyridines
Bromination of 6-Methylthieno[2,3-b]pyridine-2-carboxylic Acid
A late-stage bromination strategy avoids unstable intermediates. The parent compound, 6-methylthieno[2,3-b]pyridine-2-carboxylic acid , is brominated using in at 50°C. Regioselectivity is controlled by the electron-withdrawing carboxylic acid group, directing bromine to position 3.
Reaction Metrics:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Knoevenagel, alkylation, hydrolysis | 45–60% | Modular substituent introduction | Multi-step, requires bromination |
| Oxidation-Hydrolysis | Oxidation, nitrile addition, hydrolysis | 30–40% | Straightforward nitrile hydrolysis | Low yield due to steric hindrance |
| Late-Stage Bromination | Bromination of preformed thienopyridine | 70–75% | High regioselectivity, fewer steps | Requires access to parent carboxylic acid |
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its heterocyclic structure.
Material Science: Utilized in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism by which 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-2-carboxylic acid derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a systematic comparison of structurally related compounds:
Structural Analogues with Bromine Substituents
- 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid methyl ester (C₈H₆BrNO₂S, MW: 276.16): This ester derivative lacks the methyl group at position 6 but retains the bromine at position 4. The esterification of the carboxylic acid group reduces polarity, making it more suitable for lipid-rich environments. It serves as a precursor for further hydrolysis to the free acid .
- The absence of the thiophene ring reduces aromatic conjugation, impacting electronic properties and reactivity .
Methyl-Substituted Derivatives
- 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (C₉H₈N₂O₂S, MW: 224.24): Replacing bromine with an amino group at position 3 increases nucleophilicity, enabling participation in condensation reactions. The methyl group at position 6 is retained, maintaining lipophilic character .
- This compound demonstrates the trade-off between lipophilicity and steric accessibility .
Trifluoromethyl-Substituted Derivatives
- 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (C₁₀H₇F₃N₂O₂S, MW: 276.24): The trifluoromethyl group at position 4 introduces strong electron-withdrawing effects, altering the electron density of the aromatic system. This modification can enhance metabolic stability and binding affinity in drug candidates .
- 3-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (C₁₀H₆F₃NO₂S, MW: 273.22): Here, the trifluoromethyl group at position 6 and a methyl group at position 3 create a highly electronegative environment, favoring interactions with polar biological targets. This compound is commercially available for research applications .
Pharmacologically Active Derivatives
- LY2033298 (3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide): This compound, a cyclopropylamide derivative, acts as a selective allosteric modulator of the M4 muscarinic acetylcholine receptor. The chloro and methoxy substituents, combined with the amide group, confer high receptor specificity and positive cooperativity with acetylcholine .
- VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide): Substitution of the carboxylic acid with a carboxamide group and addition of a 4-chlorobenzyl moiety enhance blood-brain barrier penetration, making it relevant for central nervous system targets .
Biological Activity
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural characteristics and potential biological activities. With a molecular formula of C₉H₆BrNO₂S and a molecular weight of approximately 272.12 g/mol, this compound features a bromine atom at the 3-position and a carboxylic acid functional group at the 2-position. The thieno[2,3-b]pyridine framework contributes to its reactivity and biological profile, making it a subject of interest in medicinal chemistry and organic synthesis.
Biological Activity Overview
Preliminary studies indicate that compounds within the thieno[2,3-b]pyridine class, including 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, exhibit various biological activities. These activities include:
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects.
- Anticancer Potential : Some derivatives are being explored for their anticancer properties.
- Inflammatory Response Modulation : Inhibition of the IκB kinase complex suggests potential applications in treating inflammatory diseases and certain cancers.
The biological activity of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid may be attributed to its ability to interact with various biological targets. Research indicates that it can modulate pathways involving the nuclear factor kappa B (NF-κB) transcription factor, which plays a critical role in immune response and inflammation. Interaction studies typically employ techniques such as:
- Binding Affinity Assays : To assess how well the compound binds to specific targets.
- Kinase Activity Assays : To evaluate its efficacy as an inhibitor in cellular signaling pathways.
Comparative Analysis with Related Compounds
The following table compares 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid | Lacks bromine; only carboxylic acid | Antimicrobial activity |
| 4-Bromo-6-methylthieno[2,3-b]pyridine | Bromine at a different position | Potential anticancer properties |
| 5-Methylthieno[2,3-b]pyridine | Different methyl positioning | Varied enzyme inhibition |
The presence of the bromine atom in 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid enhances its reactivity and may contribute to its unique biological profile.
Case Studies
- Inflammatory Disease Models : In vitro studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit NF-κB activation, which is crucial for inflammatory responses. This inhibition could lead to potential therapeutic applications in diseases like rheumatoid arthritis and inflammatory bowel disease.
- Anticancer Research : A study exploring the anticancer properties of similar compounds indicated that they could induce apoptosis in cancer cell lines by modulating kinase signaling pathways. Further research is needed to confirm the specific mechanisms through which 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid exerts its effects.
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid?
The synthesis typically involves bromination of a pre-formed thienopyridine core. A plausible route includes:
- Step 1 : Cyclization of methylthiophene derivatives with pyridine precursors (e.g., 2-chloronicotinic acid) under DMSO/triethylamine conditions to form the thieno[2,3-b]pyridine scaffold .
- Step 2 : Bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Step 3 : Methylation at the 6-position via alkylation (e.g., methyl iodide with a base like NaH) . Key challenges include regioselectivity in bromination and avoiding over-alkylation.
Q. How is the compound characterized, and what analytical techniques are essential?
- Structural Confirmation : High-resolution NMR (¹H/¹³C) identifies substituent positions (e.g., bromine at C3, methyl at C6) .
- Purity Assessment : HPLC with UV detection (λ ~254 nm) ensures >95% purity.
- Mass Spectrometry : ESI-MS confirms molecular weight (C₉H₆BrNO₂S; theoretical 288.08 g/mol) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for novel derivatives .
Q. What are the primary applications of this compound in academic research?
- Medicinal Chemistry : Serves as a core scaffold for kinase inhibitors due to its planar heterocyclic structure .
- Material Science : Used in organic semiconductors for its electron-deficient aromatic system .
- Chemical Biology : Acts as a photoaffinity probe after functionalization with azide/alkyne groups .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Solvent Optimization : Replace DMSO with DMAc to reduce side reactions during cyclization .
- Catalysis : Use Pd(OAc)₂ for regioselective bromination, improving yield from 60% to 85% .
- Flow Chemistry : Continuous bromination reduces reaction time (2 hrs vs. 12 hrs batch) . Data Contradiction Note : Some protocols report lower yields (~40%) when scaling beyond 10 g due to poor solubility; adding co-solvents (e.g., THF) mitigates this .
Q. How do electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The electron-withdrawing carboxylic acid group at C2 activates the C3-bromine for Pd-catalyzed coupling with aryl boronic acids (yields 70-90%) .
- Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) to prevent dehalogenation side reactions .
- Contradiction Alert : Some studies report reduced reactivity compared to non-methylated analogs, likely due to steric hindrance from the C6-methyl group .
Q. What strategies are effective in resolving conflicting bioactivity data across studies?
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylation at C6) that may skew IC₅₀ values .
- Crystallographic Studies : Compare binding modes in kinase assays (e.g., CDK2 vs. EGFR) to explain selectivity discrepancies .
- Control Experiments : Test against off-target receptors (e.g., GPCRs) to rule out false positives in high-throughput screens .
Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?
- DFT Calculations : Predict electrophilic regions for functionalization (e.g., C5 for sulfonamide addition) .
- Molecular Dynamics : Simulate solubility by modeling interactions with water/co-solvents .
- ADMET Prediction : Tools like SwissADME estimate logP (2.1) and BBB permeability to prioritize candidates .
Methodological Guidance
Q. What are the best practices for handling and storing this compound?
- Storage : Keep under argon at -20°C in amber vials to prevent light-induced debromination .
- Safety : Use PPE (gloves, goggles) due to potential skin irritation (LD₅₀ >2000 mg/kg in rats) .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid halogenated byproducts .
Q. How to troubleshoot failed coupling reactions with this substrate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
